SDU-071

Oral bioavailability In vivo efficacy TNBC

SDU-071 is a rationally designed, orally active BRD4-p53 protein-protein interaction (PPI) inhibitor that overcomes the translational limitations of generic BET inhibitors like (+)-JQ1 and OTX-015, specifically their poor oral bioavailability and dose-limiting cytotoxicity. - Potent BRD4-p53 PPI inhibition (IC50 2.7 μM) with demonstrable cellular target engagement via CETSA. - Concentration-dependent c-Myc/Mucin 5AC downregulation (2.5-10 μM) and cell cycle arrest/apoptosis induction. - Validated oral efficacy in vivo: 250 mg/kg (i.g.) daily dosing suppresses tumor growth in an MDA-MB-231 orthotopic xenograft model. Supplied with rigorous analytical characterization. Ideal for ChIP, RNA-seq, and proteomic interrogation of the BRD4 regulatory network in TNBC.

Molecular Formula C28H25N3O2
Molecular Weight 435.5 g/mol
Cat. No. B12382603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDU-071
Molecular FormulaC28H25N3O2
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CC(=C3C=CC4=CC=CC=C4C3=N2)NC5=CC=C(C=C5)OC
InChIInChI=1S/C28H25N3O2/c1-32-23-12-8-20(9-13-23)29-18-22-17-27(30-21-10-14-24(33-2)15-11-21)26-16-7-19-5-3-4-6-25(19)28(26)31-22/h3-17,29H,18H2,1-2H3,(H,30,31)
InChIKeyZWWQETFJXKSVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDU-071 (CAS 3036109-10-8): A BRD4-p53 PPI Inhibitor for TNBC Research Procurement


SDU-071 is a synthetic small-molecule inhibitor that specifically targets the protein-protein interaction (PPI) between the epigenetic regulator BRD4 and the tumor suppressor p53. With a molecular weight of 435.52 Da and formula C28H25N3O2, it was rationally designed through optimization of a high-throughput screening hit to overcome known limitations of existing BRD4 inhibitors, including poor oral bioavailability and dose-limiting cytotoxicity [1].

Why Procurement of SDU-071 Cannot Be Substituted with Generic BRD4/BET Inhibitors


Generic BRD4 inhibitors such as (+)-JQ1 and OTX-015 are widely constrained by limited oral bioavailability, narrow therapeutic windows, and dose-limiting toxicities, which significantly impair their translational utility in TNBC models [1]. SDU-071 was explicitly designed to overcome these specific drawbacks through a distinct chemical scaffold that confers oral activity and a unique BRD4-p53 PPI inhibition mechanism. Direct substitution with a generic BRD4 inhibitor would therefore fail to recapitulate the compound's specific oral efficacy, in vivo target engagement, and tumor suppression profile.

Quantitative Evidence for SDU-071: Head-to-Head Comparisons with HTS-21 and Class-Level Differentiators


SDU-071 Exhibits Oral Activity and Dose-Dependent In Vivo Tumor Suppression Superior to HTS-21

SDU-071 is orally active and suppresses tumor growth in an MDA-MB-231 orthotopic xenograft model in a dose-dependent manner, whereas its predecessor HTS-21 lacks oral bioavailability. Oral administration of SDU-071 at 250 mg/kg for 21 days produced superior tumor growth inhibition compared to HTS-21 administered intraperitoneally at 50 mg/kg [1].

Oral bioavailability In vivo efficacy TNBC Xenograft model BRD4-p53 inhibitor

SDU-071 Demonstrates Enhanced Cellular Thermal Stabilization of BRD4 Relative to HTS-21

In a Cellular Thermal Shift Assay (CETSA) measuring direct target engagement, SDU-071 induced markedly greater thermal stabilization of BRD4 protein in MDA-MB-231 cells compared to HTS-21 at equivalent concentrations [1].

Target engagement CETSA BRD4 stabilization Cellular thermal shift assay BRD4-p53 inhibitor

SDU-071 Elicits More Potent Downregulation of BRD4 Target Genes c-Myc and Mucin 5AC than HTS-21

Western blot analysis of MDA-MB-231 cells treated with SDU-071 or HTS-21 revealed that SDU-071 more potently suppresses the protein expression of BRD4 transcriptional targets c-Myc and Mucin 5AC, key drivers of TNBC proliferation and migration [1].

c-Myc Mucin 5AC BRD4 transcriptional targets Western blot TNBC

SDU-071 Suppresses BRD4-p53 Protein-Protein Interaction with an IC50 of 2.7 μM

SDU-071 directly inhibits the BRD4-p53 protein-protein interaction in a cell-free AlphaScreen assay with an IC50 of 2.7 μM, representing a 10- to 100-fold potency improvement over the original HTS-21 screening hit [1].

BRD4-p53 PPI AlphaScreen IC50 Protein-protein interaction inhibitor Epigenetic reader domain

SDU-071 Induces Concentration-Dependent Cell Cycle Arrest and Apoptosis in TNBC Cells

Flow cytometric analysis demonstrates that SDU-071 induces concentration-dependent G1 phase cell cycle arrest and apoptosis in MDA-MB-231 TNBC cells at concentrations of 2.5 to 10 μM, with more pronounced effects than HTS-21 at comparable doses [1].

Cell cycle arrest Apoptosis MDA-MB-231 Flow cytometry TNBC

SDU-071 Overcomes Oral Bioavailability Limitations Common to Class-Leading BRD4 Inhibitors

In contrast to well-established BRD4 inhibitors such as (+)-JQ1 and OTX-015, which exhibit poor oral bioavailability and narrow therapeutic windows, SDU-071 was rationally designed to possess oral activity and was validated in vivo via oral gavage administration [1]. The study explicitly notes that available BRD4 inhibitors are constrained by their potency, oral bioavailability, and cytotoxicity—limitations SDU-071 was engineered to overcome [1].

Oral bioavailability BRD4 inhibitor Pharmacokinetics Translational research TNBC

Recommended Research Applications for SDU-071 Based on Quantitative Evidence


Oral Efficacy Studies in Orthotopic TNBC Xenograft Models

SDU-071 is uniquely suited for long-term, orally dosed in vivo TNBC studies requiring non-invasive administration. The compound demonstrated significant tumor growth inhibition when administered daily by oral gavage (250 mg/kg, i.g.) in an MDA-MB-231 orthotopic xenograft model, whereas predecessor compounds like HTS-21 lack oral bioavailability entirely [1].

Comparative Pharmacology: Benchmarking Against HTS-21

Investigators seeking to study the evolution of BRD4-p53 PPI inhibitor design should utilize SDU-071 and HTS-21 as a matched comparator pair. SDU-071 shows superior target engagement (CETSA), stronger suppression of c-Myc and Mucin 5AC, and enhanced cell cycle/apoptosis induction relative to HTS-21, while also adding oral activity absent in the predecessor compound [1].

BRD4 Transcriptional Target Modulation Studies

SDU-071 is ideal for experiments quantifying BRD4-dependent transcriptional output in TNBC cells. Western blot data confirm concentration-dependent downregulation of c-Myc and Mucin 5AC at 2.5-10 μM, with effects exceeding those of HTS-21. This supports its use in chromatin immunoprecipitation (ChIP), RNA-seq, and proteomic studies of the BRD4 regulatory network [1].

PPI Inhibitor Mechanism-of-Action and Target Engagement Studies

With a validated IC50 of 2.7 μM against the BRD4-p53 protein-protein interaction (AlphaScreen) and demonstrable cellular target engagement via CETSA, SDU-071 is appropriate for biophysical and cellular studies of PPI inhibition mechanisms, including SPR, ITC, and thermal stability assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SDU-071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.